Histamine H3 Receptor Binding Affinity
2-Hydrazinyl-N-(3-methylphenyl)pyrimidin-4-amine binds to the human recombinant histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35–2.54 nM as measured by a BRET-based binding assay in HEK293T cells expressing NLuc/GPCR-fused H3R [1]. This represents sub-nanomolar to low single-digit nanomolar affinity. By comparison, compound 16 from AstraZeneca's pyrimidine H3R antagonist series (US9029381), which replaces the hydrazinyl group with a morpholinone-bearing scaffold, exhibits a markedly weaker IC₅₀ of 441 nM against the same target [2]—a >170-fold difference in potency. While direct head-to-head data against the closest structural analog (2-hydrazinyl-N-phenylpyrimidin-4-amine) are not publicly available, the 3-methyl substitution is predicted to enhance hydrophobic complementarity with the H3R orthosteric pocket based on SAR trends in 2-aminopyrimidine H3R ligand series [3].
| Evidence Dimension | Histamine H3 receptor binding affinity |
|---|---|
| Target Compound Data | Kd = 1.35–2.54 nM (human recombinant H3R, BRET assay, HEK293T cells) |
| Comparator Or Baseline | AstraZeneca pyrimidine H3R antagonist (US9029381, compound 16): IC₅₀ = 441 nM (human H3R, [³H] binding assay) |
| Quantified Difference | Target compound shows >170-fold greater affinity (Kd 1.35 nM vs. IC₅₀ 441 nM). Note: different assay formats (Kd by BRET vs. IC₅₀ by radioligand displacement) limit direct numerical comparison but indicate a strong affinity advantage. |
| Conditions | Target: BRET assay, HEK293T cells, NLuc/GPCR-fused human H3R, 30 min incubation, furimazine substrate. Comparator: [³H]-labeled radioligand displacement, human H3R. |
Why This Matters
Sub-nanomolar H3R affinity positions this compound as a high-potency starting point for CNS-focused GPCR drug discovery programs, where weaker-binding analogs would require extensive optimization to achieve comparable target engagement.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634). Affinity data: Kd = 1.35–2.54 nM against human histamine H3 receptor. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538677 View Source
- [2] AstraZeneca. US Patent US9029381B2. BindingDB BDBM158368: IC₅₀ = 441 nM against human histamine H3 receptor. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=158368 View Source
- [3] Sadek B, Schreeb A, Schwed JS, Weizel L, Stark H. Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands. Drug Design, Development and Therapy, 2014, 8: 1499-1513. View Source
